molecular formula C9H9N7S2 B2749964 N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]guanidine CAS No. 187596-89-0

N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]guanidine

Cat. No.: B2749964
CAS No.: 187596-89-0
M. Wt: 279.34
InChI Key: VWPAXURLCNZWLI-UHFFFAOYSA-N
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Description

N-[4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]guanidine (CAS: 187596-99-2) is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused to a thiazole ring, with a guanidine substituent at the 2-position of the thiazole. Its molecular formula is C₁₄H₁₁N₅S₂, with a molecular weight of 313.4 g/mol and a purity of ≥95% .

Properties

IUPAC Name

2-[4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N7S2/c1-4-6(18-9-12-3-13-16(4)9)5-2-17-8(14-5)15-7(10)11/h2-3H,1H3,(H4,10,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPAXURLCNZWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CSC(=N3)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]guanidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H9N5S2 with a molar mass of 251.33 g/mol. The compound features a unique structural framework that combines thiazole and triazole rings.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H9N5S2
Molar Mass251.33 g/mol
CAS Number187596-92-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, compounds related to this compound were evaluated for their activity against various bacterial strains.

In a study evaluating the antimicrobial efficacy of synthesized derivatives:

  • Compounds exhibited significant activity against Streptococcus mutans with minimum inhibitory concentration (MIC) values as low as 8 μg/mL.
  • Other effective compounds showed activity against Bacillus subtilis and Escherichia coli, with MIC values ranging from 16 to 32 μg/mL.

The docking studies suggested that the most potent compounds interacted favorably with the active sites of bacterial enzymes involved in fatty acid biosynthesis (FabI), which is crucial for bacterial growth and survival .

Anticancer Activity

The potential anticancer properties of thiazole and triazole derivatives have been explored in various studies. For example:

  • Compounds derived from thiazolo-triazoles showed promising activity against colon carcinoma HCT-116 and breast cancer T47D cell lines.
  • The IC50 values for some derivatives ranged from 6.2 μM to 43.4 μM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • The thiazole and triazole moieties contribute to the compound's ability to interact with biological targets.
  • Substituents such as methyl groups enhance lipophilicity and bioavailability.

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiazolo-triazole derivatives:

  • Antimicrobial Evaluation : A series of thiazolo-triazole derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The most active compounds were identified based on their MIC values.
    Compound IDTarget BacteriaMIC (μg/mL)
    Compound 10S. mutans8
    Compound 11B. subtilis16
    Compound 12E. coli16
  • Anticancer Screening : Another study focused on the anticancer properties of related compounds against various cancer cell lines. The results indicated that specific modifications in the structure significantly influenced their cytotoxicity.

Scientific Research Applications

Synthesis Techniques

Various synthetic methodologies have been developed for the preparation of this compound. Notably:

  • One-pot Synthesis : A straightforward method involving the reaction of dibenzoylacetylene and triazole derivatives has been reported, yielding high functionalized products with excellent yields at room temperature .
  • Multi-step Procedures : This includes generating S-alkylated derivatives followed by intramolecular cyclization and hydrolysis .

Antimicrobial Activity

N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]guanidine exhibits potent antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .

Antitubercular Activity

Research has demonstrated that certain derivatives possess significant antitubercular activity against Mycobacterium smegmatis, with minimum inhibitory concentrations comparable to established drugs like Rifampicin . This highlights its potential in treating tuberculosis.

Anticancer Properties

Compounds related to thiazolo-triazole derivatives have shown promise in anticancer applications. They have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms . The structural features of these compounds contribute to their interaction with biological targets involved in cancer progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Some derivatives have demonstrated the ability to reduce inflammation markers in vitro and in vivo models . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Study Findings
Mahendrasinh et al. (2013)Evaluated antimicrobial activities of thiadiazole derivatives; found significant antibacterial effects against gram-positive and gram-negative bacteria .
Aktay et al. (2012)Investigated antioxidant properties and pharmacological activities; identified several derivatives with dual anti-inflammatory and antimicrobial effects .
PMC Article (2020)Synthesized novel thiazolo-triazole derivatives; assessed their antibacterial and antitubercular activities with promising results .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the thiazole-triazole scaffold. Key comparisons include:

Compound Name / ID Core Structure Substituent(s) Functional Group Properties
Target Compound (CAS: 187596-99-2) Thiazolo[3,2-b][1,2,4]triazole Guanidine (-NH-C(=NH)-NH₂) Highly basic, hydrophilic, H-bond donor
9a–e () Thiazolo-triazole-acetamide Acetamide (-NHCOR) Moderate polarity, H-bond acceptor
5f () Thiazolo-triazole (4-Chlorophenyl)amino Lipophilic, electron-withdrawing (Cl)
N-Aryl derivatives () Thiazolo-triazole-carboxamide Halo-substituted aryl Enhanced anticancer activity (halogen effect)
Triazole-thione () Triazole-thione Thione (-C=S) Weak acidity (pKa ~2.53), moderate solubility

Key Observations :

  • Halo-substituted analogs () exhibit heightened anticancer activity due to electron-withdrawing effects, whereas the methyl group on the target compound’s thiazolo-triazole may balance lipophilicity and metabolic stability .

Physical Properties :

Property Target Compound 5f () 9c ()
Melting Point (°C) Not reported >280 Not reported
Solubility Expected high (guanidine) Low (chlorophenyl) Moderate (acetamide)
pKa ~13 (guanidine) Not reported Not reported

The guanidine group’s high basicity (pKa ~13) contrasts with the thione group (pKa ~2.53 in ), suggesting divergent ionization states under physiological conditions.

Q & A

Basic: What are the recommended synthetic pathways for N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]guanidine?

Answer:
The compound’s synthesis typically involves condensation of 2-substituted-1,2,4-triazole-5-thiols with N-aryl-maleimides in acetic acid under reflux conditions . Key steps include:

  • Step 1: Preparation of the thiol precursor (e.g., 6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole-5-thiol) via cyclization of hydrazine derivatives with thioureas.
  • Step 2: Reaction with guanidine-functionalized thiazole intermediates under acidic catalysis.
  • Characterization: Validate purity via elemental analysis (C, H, N, S) and spectral data (¹H/¹³C NMR, IR) to confirm regioselectivity and absence of byproducts .

Advanced: How can computational methods optimize reaction conditions for synthesizing thiazolo-triazole derivatives?

Answer:
Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For example:

  • Reaction Path Search: Use software like Gaussian or ORCA to model cyclization and condensation steps, identifying energetically favorable intermediates .
  • Solvent Effects: Simulate solvent polarity (acetic acid vs. ethanol) to assess stabilization of charged intermediates.
  • Experimental Validation: Combine computational predictions with iterative adjustments (e.g., catalyst loading, temperature) to maximize yield .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

  • ¹H/¹³C NMR: Identify proton environments (e.g., thiazole H at δ 7.2–8.1 ppm, guanidine NH at δ 6.8–7.5 ppm) and carbon signals for triazole (C=N at ~160 ppm) .
  • IR Spectroscopy: Confirm functional groups (C=N stretch ~1650 cm⁻¹, NH₂ bending ~1580 cm⁻¹) .
  • Mass Spectrometry: Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

  • Replicate Experiments: Repeat synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .
  • Complementary Techniques: Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals and X-ray crystallography for absolute configuration .
  • Quantitative Analysis: Compare experimental vs. calculated elemental composition (e.g., %C deviation <0.3% indicates purity) .

Basic: What safety protocols apply when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation risks (no GHS data available, but assume acute toxicity) .
  • Spill Management: Neutralize with dry sand or vermiculite; avoid aqueous solutions to prevent hydrolysis .

Advanced: What strategies improve stability during long-term storage?

Answer:

  • Storage Conditions: Store at –20°C in airtight, amber vials under nitrogen to prevent moisture absorption and photodegradation .
  • Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .

Basic: How to assess the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Kinetic Studies: Track reaction progress via UV-Vis spectroscopy (λmax ~270 nm for thiazole-triazole systems) .
  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of guanidine groups .

Advanced: Can this compound act as a ligand in metal coordination complexes?

Answer:

  • Coordination Screening: Titrate with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water; monitor via UV-Vis (d-d transitions) and cyclic voltammetry .
  • Stoichiometry Determination: Use Job’s plot method to identify binding ratios (e.g., 1:1 or 2:1 ligand-metal complexes) .

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